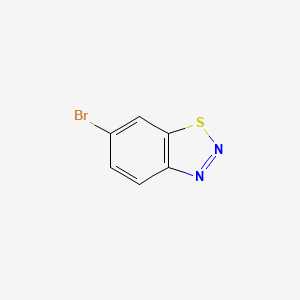

6-Bromo-1,2,3-benzothiadiazole

Vue d'ensemble

Description

6-Bromo-1,2,3-benzothiadiazole is a chemical compound that is a derivative of benzothiadiazole . It is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiophenol with bromine . The reaction conditions are optimized to avoid intermediate halogenation reactions and the formation of toxic organometallic by-products .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction analysis and ab initio calculations . The bromine substituent exhibits electron acceptor properties and significantly increases the electron affinity values .Chemical Reactions Analysis

This compound is less nucleophilic than naphthalene and nitration is slow . The bromine atoms improve the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity .Physical and Chemical Properties Analysis

This compound is a colorless solid that is soluble in organic solvents . The bromine substituent exhibits electron acceptor properties and significantly increases the electron affinity values .Applications De Recherche Scientifique

Diodes organiques électroluminescentes (OLED)

Le 6-Bromo-1,2,3-benzothiadiazole est utilisé comme un bloc de construction attracteur d'électrons dans la synthèse des composants OLED . Son incorporation dans la structure moléculaire des matériaux OLED peut améliorer les propriétés électroniques, telles que l'affinité électronique et le transport de charge, qui sont cruciales pour l'efficacité et la luminosité des diodes.

Cellules solaires organiques

Ce composé sert d'ingrédient clé dans le développement des cellules solaires organiques . Il contribue à la construction de polymères conjugués qui agissent comme donneurs ou accepteurs d'électrons, contribuant à des efficacités de conversion de puissance plus élevées. Les atomes de brome dans la structure renforcent la déficience électrique sans compromettre l'aromaticité, ce qui est bénéfique pour les performances photovoltaïques.

Cellules solaires sensibilisées à la couleur (DSSC)

Dans les DSSC, des colorants à base de this compound sont synthétisés pour servir de photosensibilisateurs . Ces colorants présentent une gamme de couleurs et, lorsqu'ils sont appliqués sur des électrodes mésoporeuses de TiO2, ils présentent de bonnes efficacités de conversion de puissance, contribuant à l'efficacité globale des cellules solaires.

Réactions de substitution nucléophile aromatique

Le composé est réactif dans les réactions de substitution nucléophile aromatique, qui est une méthode utilisée pour introduire divers groupes fonctionnels dans la molécule . Cette réactivité est essentielle pour la fonctionnalisation ultérieure du composé, conduisant à une variété de dérivés avec des applications potentielles dans différents domaines.

Réactions de couplage croisé

Le this compound est impliqué dans des réactions de couplage croisé, telles que les couplages de Suzuki-Miyaura et de Stille . Ces réactions sont essentielles pour créer des molécules organiques complexes, notamment des polymères et des petites molécules qui sont utilisées dans les matériaux électroniques.

Études de structure électronique et de réactivité

La structure électronique et la réactivité du this compound et de ses dérivés font l'objet d'études pour comprendre leur potentiel dans les applications de matériaux électroniques . L'analyse par diffraction des rayons X et les calculs ab initio sont utilisés pour étudier ces propriétés, qui sont fondamentales pour la conception de nouveaux matériaux avec les caractéristiques électroniques souhaitées.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

6-Bromo-1,2,3-benzothiadiazole is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of oleds and organic solar cells components , suggesting that it may interact with biochemical pathways related to these processes.

Result of Action

The compound’s electron-withdrawing properties and increased reactivity due to the incorporation of bromine atoms suggest that it may have significant effects on the electronic structure and reactivity of other compounds .

Analyse Biochimique

Biochemical Properties

6-Bromo-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions due to its electron-withdrawing properties, which enhance its reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with electron-deficient sites on proteins, facilitating nucleophilic substitution reactions . Additionally, this compound can form stable complexes with metal ions, which can further influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can impact gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating oxidative stress pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inducing oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes can also affect its overall bioavailability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the mitochondria, where it can induce oxidative stress and influence mitochondrial function . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals .

Propriétés

IUPAC Name |

6-bromo-1,2,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDFWZRRQDWWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305602 | |

| Record name | 6-Bromo-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31860-02-3 | |

| Record name | 6-Bromo-1,2,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31860-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1,2,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-Hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B1655018.png)

![(S)-1-[4-(Trifluoromethyl)phenyl]-1,2-ethanediol](/img/structure/B1655024.png)

![N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B1655032.png)

![N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide](/img/structure/B1655033.png)

![Oxazole, 2-[[4-chloro-2-nitro-5-(1H-pyrrol-1-yl)phenyl]thio]-4,5-diphenyl-](/img/structure/B1655036.png)

![2-Methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1655037.png)